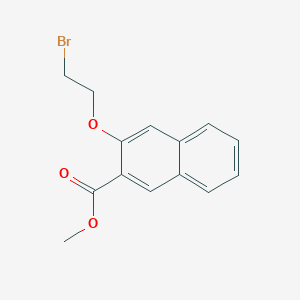
2-Naphthalenecarboxylic acid, 3-(2-bromoethoxy)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 3-(2-bromoethoxy)-, methyl ester is a chemical compound with the molecular formula C14H13BrO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromoethoxy group and a methyl ester functional group
Métodos De Preparación
The synthesis of 2-naphthalenecarboxylic acid, 3-(2-bromoethoxy)-, methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 2-naphthalenecarboxylic acid and 2-bromoethanol.
Esterification: The carboxylic acid group of 2-naphthalenecarboxylic acid is esterified using methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.
Etherification: The hydroxyl group of 2-bromoethanol reacts with the methyl ester in the presence of a base, such as potassium carbonate, to form the 2-bromoethoxy group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Análisis De Reacciones Químicas
2-Naphthalenecarboxylic acid, 3-(2-bromoethoxy)-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromoethoxy group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common reagents and conditions used in these reactions include:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxylic acid, 3-(2-bromoethoxy)-, methyl ester has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-naphthalenecarboxylic acid, 3-(2-bromoethoxy)-, methyl ester involves its interaction with molecular targets through its functional groups. The bromoethoxy group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar compounds to 2-naphthalenecarboxylic acid, 3-(2-bromoethoxy)-, methyl ester include:
2-Naphthalenecarboxylic acid, 3-(2-chloroethoxy)-, methyl ester: Similar structure but with a chlorine atom instead of bromine.
2-Naphthalenecarboxylic acid, 3-(2-iodoethoxy)-, methyl ester: Contains an iodine atom instead of bromine.
2-Naphthalenecarboxylic acid, 3-(2-fluoroethoxy)-, methyl ester: Contains a fluorine atom instead of bromine.
The uniqueness of this compound lies in the reactivity of the bromoethoxy group, which can undergo specific substitution reactions that are not as readily achieved with other halogens.
Propiedades
Número CAS |
499137-47-2 |
|---|---|
Fórmula molecular |
C14H13BrO3 |
Peso molecular |
309.15 g/mol |
Nombre IUPAC |
methyl 3-(2-bromoethoxy)naphthalene-2-carboxylate |
InChI |
InChI=1S/C14H13BrO3/c1-17-14(16)12-8-10-4-2-3-5-11(10)9-13(12)18-7-6-15/h2-5,8-9H,6-7H2,1H3 |
Clave InChI |
LBIVFOMXUXEJIK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=CC=CC=C2C=C1OCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrazolo[4,3-c]isoquinoline, 7-bromo-3-methyl-5-(2-pyridinyl)-](/img/structure/B14229111.png)
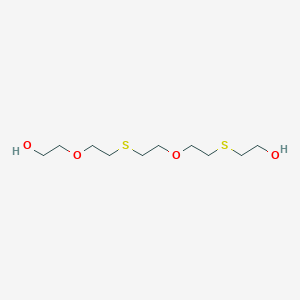
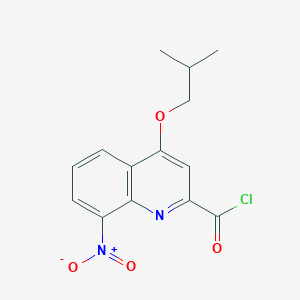
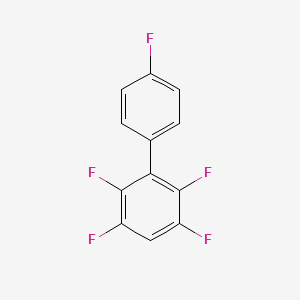
methanone](/img/structure/B14229133.png)
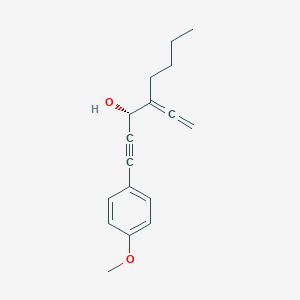
![2-({2-[(4-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14229148.png)

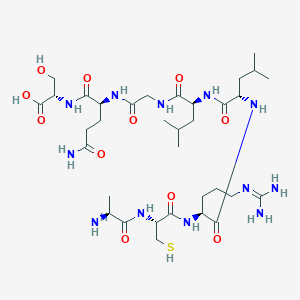
![Ethyl [1-(3-hydroxypropyl)pyrrolidin-2-ylidene]acetate](/img/structure/B14229165.png)
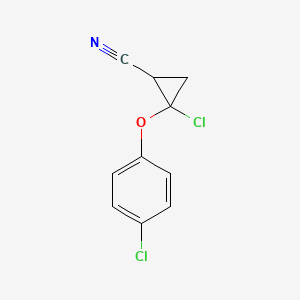
![5-([1,1'-Biphenyl]-4-yl)-2,3-dimethyl-1,3-oxazol-3-ium iodide](/img/structure/B14229180.png)
![1(3H)-Isobenzofuranone, 3-[(benzoyloxy)methyl]-, (3S)-](/img/structure/B14229182.png)
![(4R)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14229189.png)
